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Compound of Interest

Compound Name: PROTAC FLT-3 degrader 4

Cat. No.: B12367845 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the

rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant driver of

AML pathogenesis is the mutation of the FMS-like tyrosine kinase 3 (FLT3) gene, which occurs

in approximately one-third of newly diagnosed patients.[1] The most common of these are

internal tandem duplication (FLT3-ITD) mutations, present in about 25% of AML cases, which

lead to ligand-independent, constitutive activation of the FLT3 signaling pathway.[1] This

aberrant signaling promotes uncontrolled cell proliferation and survival, and is associated with

a poor prognosis and increased risk of relapse.[1][2]

While small molecule tyrosine kinase inhibitors (TKIs) have been developed to target FLT3,

their efficacy can be limited by the development of resistance.[3][4] Proteolysis-targeting

chimeras (PROTACs) offer an alternative therapeutic strategy.[3] PROTACs are

heterobifunctional molecules that induce the degradation of a target protein rather than merely

inhibiting it.[5] This guide focuses on PROTAC 4 (also known as compound A20), a potent and

selective degrader of FLT3-ITD, exploring its mechanism, efficacy, and the experimental

protocols used for its evaluation.[6][7]

Core Mechanism of Action: PROTAC 4
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PROTAC 4 is a CRBN-based degrader designed to specifically target the FLT3-ITD protein.[6]

Its structure consists of three key components: a ligand that binds to the FLT3 kinase, a ligand

that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[6] By

simultaneously binding to both FLT3-ITD and CRBN, PROTAC 4 facilitates the formation of a

ternary complex. This proximity induces the CRBN E3 ligase to poly-ubiquitinate FLT3-ITD,

marking it for recognition and subsequent degradation by the 26S proteasome.[5][6] This event

leads to the physical elimination of the oncogenic driver protein from the cell.
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Caption: Mechanism of PROTAC 4-mediated FLT3-ITD degradation.
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Impact on FLT3-ITD Downstream Signaling
The constitutive activation of FLT3-ITD drives several downstream signaling pathways crucial

for the survival and proliferation of AML cells. The primary cascades involved are the STAT5,

PI3K/AKT, and RAS/MAPK pathways.[2][8] By degrading the FLT3-ITD protein, PROTAC 4

effectively shuts down these oncogenic signals. Treatment with PROTAC 4 has been shown to

inhibit the phosphorylation of FLT3-ITD itself and its key downstream effectors, including

STAT5, S6K (a downstream target of AKT), and ERK.[6] This comprehensive pathway inhibition

leads to cell cycle arrest and apoptosis in FLT3-ITD-positive AML cells.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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